molecular formula C13H11ClN2O3 B8783793 ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-2-carboxylate

ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B8783793
M. Wt: 278.69 g/mol
InChI Key: JOBNDQXCLUDNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C13H11ClN2O3 and its molecular weight is 278.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

ethyl 5-(2-chloropyridine-3-carbonyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H11ClN2O3/c1-2-19-13(18)10-6-5-9(16-10)11(17)8-4-3-7-15-12(8)14/h3-7,16H,2H2,1H3

InChI Key

JOBNDQXCLUDNJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1)C(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tin (IV) chloride (3.72 g, 5 mmol) in benzene (10 mL) was added dropwise to a mixture of 2-chloronicotinoyl chloride (2.02 g, 11 mmol) and 1H-pyrrole-2-carboxylic acid ethyl ester (0.73 g; prepared as discussed below) in dry benzene (12 mL) at 0° C. The reaction was allowed to warm up slowly to room temperature and stirred 4 hours. The reaction was concentrated, the residue was dissolved in ethyl acetate and washed with brine, dried and concentrated to give 1.53 g of 5-(2-chloro-pyridine-3-carbonyl)-1H-pyrrole-2-carboxylic acid ethyl ester as a brown solid.
Name
tin (IV) chloride
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

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